molecular formula C20H18N2O5 B3299183 (Z)-6-hydroxy-2-(3-nitrobenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one CAS No. 899391-56-1

(Z)-6-hydroxy-2-(3-nitrobenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

Cat. No.: B3299183
CAS No.: 899391-56-1
M. Wt: 366.4 g/mol
InChI Key: FZJSFDVRFIWFHY-WQRHYEAKSA-N
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Description

This compound belongs to the benzofuran-3(2H)-one family, characterized by a fused benzofuran core with a ketone group at position 2. Its structure includes:

  • Pyrrolidin-1-ylmethyl group: A five-membered saturated amine ring at position 7, influencing solubility and pharmacokinetics.
  • Hydroxy group at position 6: A polar functional group contributing to hydrogen bonding and metabolic stability.

The compound’s structural features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to nitroaromatic and amine-modified scaffolds.

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(3-nitrophenyl)methylidene]-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c23-17-7-6-15-19(24)18(11-13-4-3-5-14(10-13)22(25)26)27-20(15)16(17)12-21-8-1-2-9-21/h3-7,10-11,23H,1-2,8-9,12H2/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJSFDVRFIWFHY-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)[N+](=O)[O-])C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues of Benzofuran-3(2H)-one Derivatives

The following compounds share the benzofuran-3(2H)-one core but differ in substituents, affecting their physicochemical and biological properties:

Compound Name Benzylidene Substituent Position 7 Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-Nitrobenzylidene Pyrrolidin-1-ylmethyl C21H19N3O5 393.40 Nitro group enhances electrophilicity; pyrrolidine improves lipophilicity.
(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene) analog 2,3,4-Trimethoxybenzylidene 4-(2-hydroxyethyl)piperazine C26H29N3O7 495.53 Methoxy groups increase electron density; piperazine enhances solubility.
(Z)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-2-(2,3,4-trimethoxybenzylidene) analog 2,3,4-Trimethoxybenzylidene Piperidin-1-ylmethyl C25H27NO6 437.49 Methyl group at position 4; piperidine offers moderate basicity.
(2Z)-6-Hydroxy-2-(pyridin-2-ylmethylene)-1-benzofuran-3(2H)-one Pyridin-2-ylmethylene None C14H9NO3 239.23 Pyridine ring introduces aromatic nitrogen; lacks position 7 substituent.
(Z)-7-((4-Methylpiperazin-1-yl)methyl)-2-(thiophen-2-ylmethylidene) analog Thiophen-2-ylmethylidene 4-Methylpiperazin-1-ylmethyl C20H21N3O3S 383.46 Thiophene enhances π-stacking; methylpiperazine balances polarity.

Key Structural and Functional Differences

Benzylidene Group Variations: Nitro vs. Heterocyclic Substituents: Pyridine (in ) and thiophene (in ) benzylidenes alter π-π interactions and binding affinity to biological targets.

Position 7 Substituents: Pyrrolidine vs. Piperazine derivatives (e.g., ) introduce additional hydrogen-bonding sites via the N-heterocycle.

Physicochemical Properties :

  • LogP : The nitro group in the target compound reduces logP (predicted ~2.1) compared to methoxy-substituted analogs (logP ~2.8–3.5), suggesting lower lipophilicity.
  • Solubility : Piperazine-containing analogs (e.g., ) exhibit higher aqueous solubility due to the polar hydroxyethyl group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(Z)-6-hydroxy-2-(3-nitrobenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one
Reactant of Route 2
(Z)-6-hydroxy-2-(3-nitrobenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

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